Cas no 119924-13-9 (3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid)

119924-13-9 structure
Nom du produit:3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid
Numéro CAS:119924-13-9
Le MF:C8H9NO2
Mégawatts:151.162562131882
MDL:MFCD06205254
CID:3678140
PubChem ID:6235482
3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Propenoic acid, 3-(1-methyl-1H-pyrrol-2-yl)-, (E)-
- 3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid
- 2-Propenoic acid, 3-(1-methyl-1H-pyrrol-2-yl)-, (E)- (9CI)
- (e)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid
- (2E)-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid
- AKOS000118529
- CS-0212697
- Z2312400648
- G58825
- (E)-3-(1-Methyl-1H-pyrrol-2-yl)acrylicacid
- CS-0368807
- EN300-832926
- 51485-76-8
- MFCD06205254
- HMS1783N08
- EN300-13225
- (2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid
- 119924-13-9
- (E)-3-(1-methylpyrrol-2-yl)prop-2-enoic acid
- SCHEMBL1232697
- 3-(1-methyl-1H-pyrrol-2-yl)acrylic acid
-
- MDL: MFCD06205254
- Piscine à noyau: 1S/C8H9NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h2-6H,1H3,(H,10,11)/b5-4+
- La clé Inchi: XCNRMRKBMPBEBG-SNAWJCMRSA-N
- Sourire: OC(/C=C/C1=CC=CN1C)=O
Propriétés calculées
- Qualité précise: 151.063328530g/mol
- Masse isotopique unique: 151.063328530g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 2
- Complexité: 177
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.7
- Surface topologique des pôles: 42.2Ų
3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-832926-0.25g |
(2E)-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid |
119924-13-9 | 95% | 0.25g |
$316.0 | 2023-07-10 | |
Enamine | EN300-13225-0.05g |
3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid |
119924-13-9 | 95.0% | 0.05g |
$407.0 | 2025-03-21 | |
Enamine | EN300-832926-0.1g |
(2E)-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid |
119924-13-9 | 95% | 0.1g |
$222.0 | 2023-07-10 | |
Enamine | EN300-832926-10000mg |
(2E)-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid |
119924-13-9 | 95.0% | 10000mg |
$2749.0 | 2023-09-30 | |
Enamine | EN300-13225-0.25g |
3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid |
119924-13-9 | 95.0% | 0.25g |
$447.0 | 2025-03-21 | |
Enamine | EN300-13225-10.0g |
3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid |
119924-13-9 | 95.0% | 10.0g |
$2085.0 | 2025-03-21 | |
Enamine | EN300-13225-1g |
3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid |
119924-13-9 | 1g |
$485.0 | 2023-09-02 | ||
Enamine | EN300-13225-10g |
3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid |
119924-13-9 | 10g |
$2085.0 | 2023-09-02 | ||
Enamine | EN300-832926-50mg |
(2E)-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid |
119924-13-9 | 95.0% | 50mg |
$149.0 | 2023-09-30 | |
Enamine | EN300-832926-2500mg |
(2E)-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid |
119924-13-9 | 95.0% | 2500mg |
$1095.0 | 2023-09-30 |
3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid Littérature connexe
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
119924-13-9 (3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid) Produits connexes
- 2172004-17-8(2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorobenzamidocyclopropyl}acetic acid)
- 1448159-19-0(3,4-difluorooxolane-2,5-dione)
- 1063734-49-5(1-Methyl-1H-pyrazol-4-amine dihydrochloride)
- 163342-70-9(2-((Tribromomethyl)sulfonyl)quinoline)
- 1361835-12-2(3'-Chloromethyl-2,6-dichloro-2'-fluoro-biphenyl)
- 2137832-62-1(5-(2-methylbutan-2-yl)-2-(trifluoromethyl)azocane)
- 2138529-90-3(tert-butyl N-[3-(4,4,4-trifluorobutanoyl)pyridin-2-yl]carbamate)
- 1214378-44-5(4',3-Difluoro-2-iodobiphenyl)
- 1315281-51-6(4-(9-Carbazolylmethyl)benzeneboronic acid pinacol ester)
- 1258638-81-1(Tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:119924-13-9)3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid

Pureté:99%/99%/99%
Quantité:100mg/250mg/1g
Prix ($):169/248/490